N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide
Description
This compound features a propanediamide backbone substituted with two 4-ethoxyphenyl groups at the terminal nitrogen atoms and a 2-{[5-(3-nitrophenyl)furan-2-yl]methylidene} moiety at the central carbon.
Properties
CAS No. |
518350-09-9 |
|---|---|
Molecular Formula |
C30H27N3O7 |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]propanediamide |
InChI |
InChI=1S/C30H27N3O7/c1-3-38-24-12-8-21(9-13-24)31-29(34)27(30(35)32-22-10-14-25(15-11-22)39-4-2)19-26-16-17-28(40-26)20-6-5-7-23(18-20)33(36)37/h5-19H,3-4H2,1-2H3,(H,31,34)(H,32,35) |
InChI Key |
PVBBNFIBPPQNGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Biological Activity
N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications based on available research.
Chemical Structure
The compound features a complex structure that includes:
- Ethoxyphenyl groups : Contributing to lipophilicity and potential interactions with biological membranes.
- Furan and nitrophenyl moieties : Known to exhibit various biological activities, including anticancer properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds structurally similar to this compound:
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspases, as evidenced by studies on related derivatives that showed significant apoptosis induction in various cancer cell lines (e.g., MCF-7 and HepG2) .
- Structure-activity relationship (SAR) analyses indicate that substituents on the furan and phenyl rings can enhance cytotoxicity against cancer cells .
-
Case Studies :
- In vitro tests demonstrated that derivatives with similar structures exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating higher potency against specific cancer types .
- A notable study reported that a related compound inhibited the growth of breast cancer cells with an EC50 value significantly lower than that of traditional chemotherapeutic agents .
Pharmacological Properties
| Property | Description |
|---|---|
| Solubility | Moderate solubility in organic solvents |
| Stability | Stable under physiological conditions |
| Bioavailability | Requires further studies for optimization |
| Toxicity | Preliminary studies indicate low toxicity profiles |
Research Findings
Recent investigations into similar compounds have provided insights into the biological mechanisms at play:
- Cytotoxicity Studies :
- Molecular Docking Studies :
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
*Estimated based on structural analogs; †Calculated using PubChem tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
